molecular formula C13H24O7 B12848116 (1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol

(1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol

Cat. No.: B12848116
M. Wt: 292.33 g/mol
InChI Key: WGLJCBOEDZYXEY-UNQZSWDGSA-N
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Description

The compound (1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol is a complex organic molecule characterized by its intricate structure, which includes multiple dioxane and dioxolane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of Dioxolane and Dioxane Rings: This can be achieved through cyclization reactions involving diols and aldehydes or ketones under acidic conditions.

    Hydroxylation: Introduction of hydroxyl groups can be done using oxidizing agents such as osmium tetroxide or potassium permanganate.

    Protection and Deprotection Steps: Protecting groups may be used to prevent unwanted reactions at specific sites during the synthesis, followed by deprotection to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent, potassium permanganate.

    Reducing Agents: LiAlH4, NaBH4.

    Nucleophiles: Alcohols, carboxylic acids for esterification.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

(1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its multiple hydroxyl groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Used in the production of polymers and other materials due to its unique structural properties.

Mechanism of Action

The mechanism by which (1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially altering their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol: can be compared with other polyhydroxylated compounds, such as:

Uniqueness

The unique combination of dioxane and dioxolane rings in This compound sets it apart from other similar compounds. This structure provides specific steric and electronic properties that can be exploited in various applications.

Biological Activity

The compound (1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Biological Activities

Antidiabetic Properties
Research has indicated that compounds similar to (1S)-1 have significant antidiabetic effects. For instance, derivatives of dioxolane have been shown to enhance insulin sensitivity and reduce blood glucose levels in animal models. The mechanism is believed to involve the modulation of glucose metabolism pathways and enhancement of insulin signaling .

Anticancer Activity
Studies have reported that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 5.7 μg/ml against HeLa cells in MTT assays . The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation through the disruption of metabolic processes essential for tumor growth.

Antiviral Effects
Preliminary studies suggest potential antiviral properties. Compounds with dioxolane structures have been noted for their ability to inhibit viral replication by interfering with viral protein synthesis or modifying host cell pathways essential for viral entry and replication .

Case Studies

Case Study 1: Antidiabetic Activity
A study conducted on a series of dioxolane derivatives found that one specific derivative significantly lowered fasting blood glucose levels in diabetic rats. The study involved administering the compound at varying dosages over a four-week period. Results indicated a dose-dependent reduction in blood glucose levels, alongside improved insulin sensitivity markers such as HOMA-IR (Homeostasis Model Assessment of Insulin Resistance) .

Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that (1S)-1 exhibited potent cytotoxicity against breast cancer cells. The mechanism was attributed to the activation of caspase pathways leading to apoptosis. This suggests that the compound may serve as a lead structure for developing new anticancer agents targeting specific signaling pathways involved in cell survival .

Research Findings

Study FocusFindingsReference
Antidiabetic EffectsSignificant reduction in blood glucose levels in diabetic models
Anticancer ActivityInduced apoptosis in HeLa cells with IC50 of 5.7 μg/ml
Antiviral PropertiesInhibition of viral replication in preliminary studies

Properties

Molecular Formula

C13H24O7

Molecular Weight

292.33 g/mol

IUPAC Name

(1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol

InChI

InChI=1S/C13H24O7/c1-12(2)17-6-8(18-12)11-9(16)10(7(15)5-14)19-13(3,4)20-11/h7-11,14-16H,5-6H2,1-4H3/t7-,8+,9+,10-,11+/m0/s1

InChI Key

WGLJCBOEDZYXEY-UNQZSWDGSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H](OC(O2)(C)C)[C@H](CO)O)O)C

Canonical SMILES

CC1(OCC(O1)C2C(C(OC(O2)(C)C)C(CO)O)O)C

Origin of Product

United States

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